Product packaging for (S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine(Cat. No.:)

(S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine

Cat. No.: B15222683
M. Wt: 213.68 g/mol
InChI Key: NTZWRKGECGBOBJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(4-Chloro-3-fluorobenzyl)pyrrolidine is a chiral chemical building block of interest in medicinal chemistry and drug discovery research. The compound features a pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged scaffold in pharmaceuticals due to its ability to improve solubility and mimic bioactive conformations . The stereochemistry of the (S)-enantiomer is particularly significant for achieving specific interactions with biological targets. The structure is substituted with a 4-chloro-3-fluorobenzyl group, a motif common in compounds with various biological activities . This reagent is primarily valued as a synthetic intermediate for the development of novel active molecules. Researchers utilize this compound as a key chiral precursor in synthesizing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Its molecular framework is relevant for probing biological systems and designing potential enzyme inhibitors or receptor ligands. The presence of both nitrogen in the pyrrolidine ring and halogen atoms on the aromatic ring makes it a versatile scaffold for further chemical functionalization. The product is provided for Research Use Only (RUO) and is strictly for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClFN B15222683 (S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

(2S)-2-[(4-chloro-3-fluorophenyl)methyl]pyrrolidine

InChI

InChI=1S/C11H13ClFN/c12-10-4-3-8(7-11(10)13)6-9-2-1-5-14-9/h3-4,7,9,14H,1-2,5-6H2/t9-/m0/s1

InChI Key

NTZWRKGECGBOBJ-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)CC2=CC(=C(C=C2)Cl)F

Canonical SMILES

C1CC(NC1)CC2=CC(=C(C=C2)Cl)F

Origin of Product

United States

Advanced Synthetic Methodologies for S 2 4 Chloro 3 Fluorobenzyl Pyrrolidine

Strategic Retrosynthetic Analysis and Key Building Blocks

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For (S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine, two primary disconnection strategies are considered.

Strategy A: C2-Side Chain Disconnection The most direct approach involves the disconnection of the bond between the pyrrolidine (B122466) ring and the benzyl (B1604629) group (C2-Cα bond). This leads to an (S)-2-pyrrolidine synthon and a 4-chloro-3-fluorobenzyl electrophile. This strategy is advantageous as it allows for the introduction of the chiral center from a readily available chiral pool source.

Key Building Blocks:

(S)-Pyrrolidine derivatives: L-Proline is an inexpensive and highly versatile chiral starting material. mdpi.commdpi.comresearchgate.net It can be converted into various synthons like (S)-prolinol or N-protected (S)-pyrrolidine. mdpi.com

4-chloro-3-fluorobenzyl electrophile: Commercially available 4-chloro-3-fluorobenzyl bromide serves as a suitable electrophile for alkylation reactions. scbt.comchemuniverse.com

Strategy B: Acyclic Precursor Cyclization An alternative strategy involves disconnecting the N1-C2 and C5-N1 bonds of the pyrrolidine ring. This approach leads to an acyclic γ-amino ketone or a related precursor. The stereochemistry is then established during the cyclization step, typically through an asymmetric reaction.

Key Building Blocks:

Acyclic amino ketone precursor: A molecule such as 5-amino-1-(4-chloro-3-fluorophenyl)pentan-2-one. The synthesis of this precursor would involve coupling a suitable five-carbon chain with the 4-chloro-3-fluorophenyl moiety.

Chiral amine source: Ammonia (B1221849) or a chiral amine for reductive amination.

These two strategies provide distinct pathways, each with its own set of advantages regarding the source of chirality and the key bond-forming reactions.

Enantioselective and Stereoselective Approaches to Pyrrolidine Ring Formation

Achieving the desired (S)-stereochemistry at the C2 position with high enantiomeric purity is the central challenge in synthesizing the target molecule. Several modern synthetic methods can be employed.

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Iridium-Catalyzed Asymmetric Reductive Amination: A powerful method for synthesizing chiral cyclic amines is the intramolecular asymmetric reductive amination (IARA) of γ-amino ketones. unife.itnih.govacs.org An acyclic precursor, 5-amino-1-(4-chloro-3-fluorophenyl)pentan-2-one, could undergo cyclization and reduction in the presence of a chiral iridium catalyst. The catalyst, typically a complex of iridium with a chiral phosphine (B1218219) ligand, directs the hydrogenation of the intermediate cyclic imine from one face, leading to the desired (S)-enantiomer with high enantiomeric excess (ee).

Asymmetric Hydrogenation of Pyrroles: Another catalytic approach involves the asymmetric hydrogenation of a suitably substituted pyrrole (B145914) precursor. acs.org A 2-(4-chloro-3-fluorobenzyl)pyrrole could be synthesized and then subjected to hydrogenation using a chiral catalyst, such as a rhodium or iridium complex with a chiral ligand, to yield the target pyrrolidine. Achieving high enantioselectivity often depends on the choice of catalyst and reaction conditions.

Organocatalysis: Chiral small organic molecules can also catalyze the enantioselective formation of the pyrrolidine ring. researchgate.net For instance, a Michael addition of a nucleophile to a nitroalkene derived from 4-chloro-3-fluorobenzaldehyde, catalyzed by a chiral prolinol derivative, could form a key intermediate that can be subsequently cyclized and reduced to the target compound. mdpi.com

Below is a table summarizing potential asymmetric catalytic approaches.

Catalytic SystemPrecursorKey TransformationExpected Selectivity
[Ir(cod)Cl]₂ / Chiral Ligand5-amino-1-(4-chloro-3-fluorophenyl)pentan-2-oneIntramolecular Reductive AminationHigh ee (>90%)
Rh(I) / Chiral Diphosphine2-(4-chloro-3-fluorobenzyl)pyrroleAsymmetric HydrogenationModerate to High ee
Chiral Prolinol DerivativeNitroalkene + MalonateMichael Addition/CyclizationHigh ee (>95%)

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed.

A common strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone or a SAMP/RAMP hydrazone, to an acyclic precursor. nih.gov For instance, an N-acylated Evans oxazolidinone could be alkylated with 4-chloro-3-fluorobenzyl bromide. The auxiliary shields one face of the enolate, forcing the alkylating agent to approach from the opposite face, thus establishing the desired stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary and reduction of the carbonyl group, followed by cyclization, would yield this compound. The efficiency of this method relies on the high diastereoselectivity of the alkylation step and the clean removal of the auxiliary. scilit.com

In this approach, a chiral starting material is used to build an acyclic precursor containing one or more stereocenters, which then directs the stereochemical outcome of the cyclization.

L-glutamic acid, a derivative of L-proline, can serve as a chiral starting material. The existing stereocenter at the α-carbon can be used to control the formation of the pyrrolidine ring. A multi-step sequence could convert L-glutamic acid into a suitable acyclic precursor, which would then undergo a diastereoselective intramolecular cyclization, such as a reductive amination or an Sₙ2 reaction, to form the pyrrolidine ring. nih.gov The stereochemistry of the side chain addition would be controlled by the existing chiral center, often leading to a high degree of diastereoselectivity. For example, a palladium-catalyzed Wacker-type aerobic oxidative cyclization of an alkene tethered to a chiral tert-butanesulfinamide nucleophile can produce cis-2,5-disubstituted pyrrolidines stereoselectively. nih.gov

Development and Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Optimizing reaction parameters is critical for maximizing both the chemical yield and the stereoselectivity of the desired product. A systematic approach is often employed, where variables such as solvent, temperature, catalyst loading, and additives are screened.

For a key step like the iridium-catalyzed intramolecular reductive amination, a Design of Experiments (DoE) approach could be used to efficiently map the reaction landscape. The following table illustrates a hypothetical optimization study for this transformation.

EntryCatalyst Loading (mol%)SolventTemperature (°C)H₂ Pressure (atm)Yield (%)ee (%)
12.0Toluene (B28343)25207585
21.0Toluene25207284
31.0Dichloromethane25206588
41.0Tetrahydrofuran25208082
51.0Toluene50208580
6 1.0 Toluene 0 50 92 96
71.0Toluene0208894

As suggested by the hypothetical data, lowering the temperature and increasing the hydrogen pressure (Entry 6) could significantly improve both the yield and the enantioselectivity. The choice of solvent also plays a crucial role, with less polar solvents like toluene potentially favoring higher selectivity. Fine-tuning these parameters is essential for developing a robust and efficient synthetic process. unife.it

Green Chemistry Principles in Synthetic Route Design for this compound

Incorporating green chemistry principles into the synthesis aims to reduce the environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. rsc.org

Biocatalysis: The use of enzymes offers a highly sustainable route. Amine dehydrogenases (AmDHs) or transaminases (TAs) can catalyze the reductive amination of a ketone precursor with high enantioselectivity under mild aqueous conditions. rsc.org This approach avoids the use of heavy metal catalysts and often uses readily available and non-toxic reagents like ammonia and a simple hydride source (e.g., formate). hims-biocat.eu

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic methods, such as asymmetric hydrogenation or reductive amination, are inherently more atom-economical than routes requiring stoichiometric chiral auxiliaries.

Use of Renewable Feedstocks: Starting from L-proline, which is derived from natural sources, is a step towards a more sustainable synthesis compared to routes relying solely on petrochemical feedstocks. jst.go.jpresearchgate.net

Solvent Choice: The selection of solvents has a major impact on the environmental footprint of a synthesis. Replacing hazardous chlorinated solvents (e.g., dichloromethane) or ethereal solvents (e.g., THF) with greener alternatives like ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water where possible, is a key consideration. nih.gov Some organocatalytic reactions can even be performed in supercritical carbon dioxide, a green solvent alternative.

Process Intensification: Utilizing techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. nih.gov One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can also reduce solvent use and waste generation.

By integrating these principles, the synthesis of this compound can be made not only efficient and selective but also environmentally responsible.

High Resolution Structural Elucidation and Stereochemical Characterization

X-ray Crystallographic Analysis for Absolute Configuration Determination and Conformation

Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute configuration of a chiral molecule. By diffracting X-rays through a crystalline sample, a detailed three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of each atom. For (S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine, this technique would provide irrefutable proof of the (S)-configuration at the C2 stereocenter of the pyrrolidine (B122466) ring.

Furthermore, X-ray analysis would offer valuable insights into the solid-state conformation of the molecule. This includes the pucker of the pyrrolidine ring, the orientation of the 4-chloro-3-fluorobenzyl substituent relative to the ring, and key intramolecular distances and angles. The pyrrolidine ring is known to adopt non-planar envelope or twist conformations, and crystallographic data would pinpoint the preferred conformation in the crystalline state.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Example Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.5
b (Å) 10.2
c (Å) 14.1
α, β, γ (°) 90, 90, 90

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic experiment.

Advanced Spectroscopic Techniques for Detailed Conformational Studies

While X-ray crystallography provides a static picture in the solid state, spectroscopic methods are essential for understanding the molecule's structure and dynamics in solution.

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would be employed.

Proton (¹H) NMR would reveal the chemical shifts and coupling constants of the protons. The coupling constants between protons on the pyrrolidine ring can provide information about their dihedral angles and thus the ring's conformation. Nuclear Overhauser Effect (NOE) experiments would identify protons that are close in space, further constraining the conformational possibilities and the orientation of the benzyl (B1604629) substituent. The stereochemistry at the C2 position influences the chemical environment of the diastereotopic protons on the adjacent methylene (B1212753) groups, leading to distinct signals that can be analyzed to confirm the relative stereochemistry.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. These techniques are exquisitely sensitive to the molecule's three-dimensional structure.

The ECD spectrum, typically measured in the UV region, arises from electronic transitions and provides a characteristic fingerprint for a specific enantiomer. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the absolute configuration.

VCD measures vibrational transitions in the infrared region. It provides more detailed structural information than ECD due to the larger number of vibrational bands. The VCD spectrum is highly sensitive to the conformational flexibility of the molecule. By comparing experimental VCD spectra with those predicted from quantum chemical calculations for the (S)-enantiomer, the absolute configuration can be confirmed, and the predominant solution-phase conformers can be identified.

Methodologies for Enantiomeric and Diastereomeric Purity Assessment

Ensuring the enantiomeric purity of a single-enantiomer compound is crucial. Several analytical techniques are available for this purpose.

Chiral chromatography is the most common method for determining the enantiomeric excess (e.e.) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification. For this compound, a suitable chiral column and mobile phase would be selected to achieve baseline separation from its (R)-enantiomer. The relative peak areas would then be used to calculate the enantiomeric purity.

Table 2: Illustrative Chiral HPLC Method Parameters

Parameter Example Condition
Column Chiralcel OD-H
Mobile Phase Hexane/Isopropanol (90:10)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (S) 8.5 min

Note: This table represents typical parameters for a chiral HPLC separation and is not based on experimental data for the specific compound.

Another method for determining enantiomeric purity involves the use of chiral shift reagents (CSRs) in NMR spectroscopy. These are typically lanthanide complexes that can reversibly bind to the analyte. In the presence of a CSR, the NMR signals of the two enantiomers, which are identical in a non-chiral environment, become resolved into two distinct sets of peaks. The integration of these separated signals allows for the quantification of each enantiomer in the mixture. For this compound, the pyrrolidine nitrogen could serve as a binding site for a suitable chiral lanthanide shift reagent.

Computational and Theoretical Chemistry Investigations

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Molecular dynamics (MD) and docking simulations are indispensable tools in computational drug discovery, offering predictions about how a ligand such as (S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine might interact with a biological target.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of a protein and scoring them based on their energetic favorability. For this compound, docking studies would be crucial in identifying potential protein targets and elucidating the key interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the interaction strength.

Molecular Dynamics Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of the conformational changes and intermolecular interactions. An MD simulation of this compound bound to a target protein would reveal the stability of the binding pose predicted by docking, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction. nih.gov Such simulations can help to refine the understanding of the binding mode and provide insights into the thermodynamics and kinetics of binding. nih.gov

Below is a hypothetical data table illustrating the kind of results that could be obtained from a docking study of this compound against a hypothetical protein target.

ParameterValue
Docking Score (kcal/mol)-8.5
Predicted Binding Affinity (Ki)150 nM
Key Interacting ResiduesTYR82, PHE265, ARG120
Hydrogen Bonds2
Hydrophobic Interactions5

This table is for illustrative purposes and does not represent actual experimental data.

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of a molecule. These calculations can be used to predict a wide range of molecular properties, including reactivity and spectroscopic characteristics. nih.gov

For this compound, methods like Density Functional Theory (DFT) can be used to calculate properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). ijcce.ac.ir The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more likely to be reactive. The MEP map reveals the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are important for understanding intermolecular interactions.

Furthermore, quantum chemical calculations can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR and Raman spectra). nih.gov These theoretical predictions can be compared with experimental data to confirm the molecular structure and provide a more detailed interpretation of the experimental spectra.

A representative table of calculated quantum chemical properties for this compound is shown below.

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.4 eV
Dipole Moment2.5 D
Molecular Electrostatic Potential (Min/Max)-0.05 / +0.05 a.u.

This table is for illustrative purposes and does not represent actual experimental data.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. This compound possesses several rotatable bonds, leading to a number of possible conformations. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. nih.govresearchgate.net

The pyrrolidine (B122466) ring itself can adopt different puckered conformations, typically described as "envelope" or "twist" forms. nih.gov The orientation of the 4-chloro-3-fluorobenzyl substituent relative to the pyrrolidine ring is another important conformational variable. Computational methods can be used to systematically explore the conformational space of the molecule and to construct a potential energy surface. This "energy landscape" maps the energy of the molecule as a function of its geometry, with the low-energy regions corresponding to the most stable conformations. Understanding the preferred conformations is crucial, as only specific conformers may be able to bind effectively to a biological target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

To build a QSAR model for a series of compounds related to this compound, a dataset of molecules with known biological activities would be required. For each molecule, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that relates the descriptors to the biological activity. nih.gov

A validated QSAR model can be a powerful tool in lead optimization, allowing for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and testing. This approach can significantly accelerate the drug discovery process.

An example of a simplified QSAR equation is shown below:

pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond_donors + 3.0

This equation is a hypothetical example and is not based on actual data.

Role As a Strategic Synthetic Intermediate and Building Block in Complex Chemical Synthesis

Utility in the Construction of Diverse Bioactive Molecules

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. nih.govmdpi.comnih.gov The incorporation of the (S)-2-(4-chloro-3-fluorobenzyl) moiety introduces specific steric and electronic properties that can influence the biological activity of the resulting molecules. This particular substitution pattern on the phenyl ring is of interest in drug discovery for its potential to modulate interactions with biological targets.

The versatility of the (S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine scaffold allows for its use in the synthesis of a wide array of bioactive compounds. For instance, substituted pyrrolidines are key components in various classes of therapeutic agents, including but not limited to antiviral, antibacterial, anticancer, and anti-inflammatory agents. nih.gov The specific stereochemistry at the C-2 position of the pyrrolidine ring is often crucial for biological activity, making enantiomerically pure starting materials like the (S)-enantiomer of this compound highly sought after. nih.gov

Below is a table highlighting potential classes of bioactive molecules that could be synthesized utilizing the this compound core, based on the known activities of similar substituted pyrrolidine derivatives.

Bioactive Molecule ClassPotential Therapeutic AreaKey Structural Contribution of the Intermediate
Enzyme InhibitorsOncology, Infectious DiseasesProvides a rigid scaffold for precise orientation of functional groups into an enzyme's active site. The substituted benzyl (B1604629) group can engage in specific hydrophobic and electronic interactions.
Receptor Agonists/AntagonistsCentral Nervous System DisordersThe chiral pyrrolidine can mimic the structure of endogenous ligands, while the substituted phenyl ring can fine-tune receptor subtype selectivity and binding affinity.
Antiviral AgentsInfectious DiseasesThe pyrrolidine core is a common feature in many antiviral drugs. The specific substituents on the benzyl group can enhance antiviral potency.
Antimicrobial AgentsInfectious DiseasesThe overall molecular shape and electronic properties conferred by the intermediate can contribute to the disruption of microbial cell walls or essential metabolic pathways.

Functionalization and Derivatization Strategies for Structural Modification

The this compound scaffold offers several sites for chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The secondary amine of the pyrrolidine ring is a primary site for functionalization.

N-Functionalization: The nitrogen atom can be readily derivatized through various reactions, including:

Alkylation: Introduction of a wide range of alkyl, aryl, or heterocyclic groups.

Acylation: Formation of amides, carbamates, and ureas, which can introduce hydrogen bonding capabilities and alter the electronic properties of the molecule.

Reductive Amination: Reaction with aldehydes or ketones to introduce more complex substituents.

C-H Functionalization: Recent advances in C-H activation chemistry provide powerful tools for the direct functionalization of the pyrrolidine ring. This allows for the introduction of substituents at positions that are not readily accessible through classical methods. For example, α-arylation of the pyrrolidine ring can be achieved, offering a direct route to further structural complexity. rsc.org

The following table summarizes key derivatization strategies for the this compound intermediate.

Reaction TypeReagents and ConditionsResulting Functional GroupPotential for Structural Diversity
N-AlkylationAlkyl halides, reductive amination with aldehydes/ketonesTertiary amineHigh: Allows for the introduction of a vast array of substituents.
N-AcylationAcyl chlorides, isocyanates, chloroformatesAmide, urea, carbamateHigh: Introduces diverse functional groups with varying electronic and steric properties.
α-ArylationOxidizing agent and aryl nucleophileα-Aryl-substituted pyrrolidineModerate: Enables direct introduction of aryl groups at the C-5 position. rsc.org
β-FunctionalizationOrganocatalytic cascade reactionsβ-Substituted pyrrole (B145914) (after aromatization)Moderate: Offers a pathway to β-functionalized pyrrole derivatives. acs.org

Exploration of Chemical Reactivity and Synthetic Transformations

The chemical reactivity of this compound is largely dictated by the pyrrolidine ring and the benzylic C-H bonds. The pyrrolidine nitrogen, being a secondary amine, exhibits nucleophilic and basic properties.

One important aspect of its reactivity involves the oxidation of the pyrrolidine ring to form an iminium ion intermediate. This electrophilic species can then be trapped by a variety of nucleophiles, leading to the formation of α-substituted pyrrolidines. rsc.org This type of transformation is a powerful tool for the construction of quaternary carbon centers and for the introduction of diverse functional groups at the C-2 or C-5 position.

Furthermore, the pyrrolidine scaffold can participate in various cyclization and rearrangement reactions to construct more complex heterocyclic systems. For example, cascade reactions involving the functionalization and subsequent aromatization of the pyrrolidine ring can lead to the formation of substituted pyrroles. acs.org

The table below outlines some of the key synthetic transformations that can be explored with the this compound intermediate.

TransformationKey IntermediateProduct ClassSynthetic Utility
Oxidative α-FunctionalizationIminium ionα-Substituted PyrrolidinesIntroduction of nucleophiles at the C-5 position. rsc.org
Cascade β-Functionalization/AromatizationHydride transfer intermediatesβ-Substituted PyrrolesDirect synthesis of functionalized pyrroles from the pyrrolidine core. acs.org
Ring-closing Metathesis (on N-alkenyl derivatives)N/ABicyclic systems (e.g., indolizidines)Construction of fused heterocyclic scaffolds.
Pictet-Spengler type reactions (with appropriate N-substituents)N/AFused polycyclic systemsSynthesis of complex alkaloid-like structures.

Mechanistic Biological Investigations of S 2 4 Chloro 3 Fluorobenzyl Pyrrolidine and Its Derivatives

In Vitro Receptor Binding Affinity and Selectivity Profiling

To characterize the interaction of (S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine with specific biological targets, its binding affinity and selectivity would be assessed. This typically involves measuring how strongly the compound binds to a receptor of interest and comparing its affinity for a range of different receptors to determine its specificity.

Assessment of Binding Kinetics and Thermodynamics

Beyond simple affinity, a deeper understanding of the compound-receptor interaction can be gained by studying its kinetics (the rates of association and dissociation) and thermodynamics (the energy changes associated with binding).

Binding Kinetics: Techniques like surface plasmon resonance (SPR) or kinetic radioligand binding assays are used to measure the association rate constant (k_on_) and the dissociation rate constant (k_off_). These parameters describe how quickly the compound binds to and dissociates from the receptor, respectively. The ratio of these constants (k_off_/k_on_) provides another measure of the equilibrium dissociation constant (Kd).

Thermodynamics: Isothermal titration calorimetry (ITC) could be employed to determine the thermodynamic parameters of binding, such as the change in enthalpy (ΔH) and entropy (ΔS). This information helps to elucidate the forces driving the binding interaction (e.g., hydrogen bonds, hydrophobic interactions).

Enzyme Inhibition/Activation Kinetics and Mechanistic Studies

If this compound is hypothesized to act on an enzyme, a series of kinetic studies would be performed to determine if it inhibits or activates the enzyme and to elucidate the mechanism of this action.

Elucidation of Molecular Mechanism of Action

Further studies would aim to understand the precise molecular interactions responsible for the compound's effect. This could involve:

Structural Biology: Techniques like X-ray crystallography or cryo-electron microscopy could be used to solve the three-dimensional structure of the compound bound to its target protein. This would reveal specific interactions, such as hydrogen bonds or hydrophobic contacts, at the active or allosteric site.

Computational Modeling: Molecular docking and simulation studies could predict and analyze the binding pose of the compound within the target's binding pocket, providing insights into the forces stabilizing the interaction.

Cell-Based Assays for Target Engagement and Pathway Modulation (in vitro)

To confirm that the compound interacts with its intended target within a living cell and to understand its downstream functional consequences, a variety of cell-based assays would be utilized.

Target Engagement Assays: These assays verify that the compound binds to its target in a cellular context. Techniques like the cellular thermal shift assay (CETSA) can be used, where target protein stabilization upon compound binding is measured by heating the cells.

Pathway Modulation Assays: These experiments measure the biological effects of the compound's interaction with its target. This could involve quantifying changes in the levels of second messengers (e.g., cAMP, calcium), the phosphorylation state of downstream signaling proteins (e.g., using Western blotting or ELISA), or the expression of specific genes (e.g., using qPCR or reporter gene assays).

Reporter Gene Assays for Pathway Activity

Derivatives of this compound are investigated for their ability to modulate specific cellular signaling pathways, primarily through the use of reporter gene assays. These assays are crucial for elucidating the mechanism of action of these compounds. Given that this class of compounds is often designed as inhibitors of the MDM2-p53 protein-protein interaction, reporter gene assays are typically employed to measure the activity of the p53 transcription factor. scispace.comspringernature.com

In a typical assay, cells are engineered to contain a reporter gene, such as luciferase or β-galactosidase, which is under the control of a promoter containing p53 response elements. When p53 is activated and binds to these response elements, it drives the expression of the reporter gene. The resulting signal, for instance, light output from luciferase activity, can be quantified and is directly proportional to the level of p53 transcriptional activity.

By treating these engineered cells with this compound or its derivatives, researchers can determine if the compounds lead to an increase in reporter gene expression. A positive result would indicate that the compound is capable of disrupting the MDM2-p53 interaction, thereby freeing p53 to act as a transcription factor. This method allows for a functional assessment of the compound's ability to restore p53 function within a cellular context. Downstream targets of p53, such as p21, are also used in such assays to confirm the activation of the p53 pathway. nih.gov

Protein-Protein Interaction Studies (e.g., MDM2-p53 interaction)

The primary molecular target for this compound and its analogs is the interaction between the MDM2 protein and the p53 tumor suppressor protein. scispace.comspringernature.com This interaction is a critical regulator of p53 levels and activity in the cell. MDM2 is an E3 ubiquitin ligase that binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome. ebrary.netacs.org By inhibiting this interaction, small molecules can stabilize and activate p53, restoring its tumor-suppressive functions. ebrary.net

Various biophysical and biochemical techniques are utilized to study the direct binding of these pyrrolidine (B122466) derivatives to MDM2 and their ability to disrupt the MDM2-p53 complex. These methods include:

Enzyme-Linked Immunosorbent Assay (ELISA): This competitive assay is used to measure the inhibition of the MDM2-p53 interaction. A plate is coated with MDM2 protein, and a biotinylated p53 peptide is added along with the test compound. The amount of p53 peptide that binds to MDM2 is then detected using a streptavidin-conjugated enzyme. A decrease in the signal indicates that the compound is effectively competing with the p53 peptide for binding to MDM2. nih.gov

Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescently labeled p53 peptide upon binding to the larger MDM2 protein. Small molecule inhibitors that displace the labeled peptide from MDM2 will cause a decrease in fluorescence polarization, providing a quantitative measure of their inhibitory potency (IC50).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand (the pyrrolidine derivative) to a protein (MDM2). This method provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry, and enthalpy and entropy of binding.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of an analyte (the compound) to a ligand (MDM2) immobilized on a sensor surface in real-time. It provides kinetic data on the association and dissociation rates of the binding event, from which the binding affinity can be calculated.

X-ray Crystallography: Co-crystallization of the pyrrolidine derivatives with the MDM2 protein can provide a detailed, atomic-level view of the binding mode. This structural information is invaluable for understanding the key molecular interactions and for guiding further drug design efforts. acs.org

Through these studies, researchers can confirm the direct interaction of this compound derivatives with MDM2 and quantify their potency in disrupting the critical MDM2-p53 protein-protein interaction.

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The development of potent and selective inhibitors based on the this compound scaffold relies heavily on systematic SAR and SPR studies. These investigations explore how modifications to the chemical structure influence the biological activity and physicochemical properties of the compounds.

Impact of Substituent Modifications on Molecular Interactions

The molecular interactions of this compound derivatives with their target protein, MDM2, are highly sensitive to the nature and position of substituents on the aromatic ring and the pyrrolidine core. The benzyl (B1604629) group of these inhibitors is designed to mimic the key interactions of the p53 peptide with the hydrophobic pockets of MDM2. acs.org Specifically, the substituted phenyl ring aims to fit into the binding pocket normally occupied by the Trp23 residue of p53. nih.gov

The 4-chloro and 3-fluoro substituents on the benzyl ring play a crucial role in enhancing the binding affinity. The chlorine atom at the 4-position can engage in favorable hydrophobic and halogen bonding interactions within the Trp23 pocket of MDM2. The fluorine atom at the 3-position can modulate the electronic properties of the phenyl ring and may also form specific interactions with the protein. mdpi.com

Modifications to the pyrrolidine ring are also critical for activity. The nitrogen atom of the pyrrolidine can be substituted with various groups to explore additional interactions with the protein surface or to improve pharmacokinetic properties. For instance, the addition of small alkyl groups or the incorporation of the pyrrolidine into a larger spirocyclic system can significantly impact potency and selectivity. nih.govnih.gov

The following table summarizes the general impact of substituent modifications on the activity of pyrrolidine-based MDM2 inhibitors, based on findings from related chemical series.

Modification Site Substituent Type General Impact on MDM2 Binding Affinity
Benzyl Ring Halogens (e.g., Cl, F) at positions 3 and 4Generally increases affinity through hydrophobic and halogen bonding interactions.
Small alkyl groupsCan enhance hydrophobic interactions if positioned correctly.
Methoxy or other hydrogen bond donors/acceptorsMay increase or decrease affinity depending on the specific interactions formed.
Pyrrolidine Ring (N-substitution) Small alkyl groupsCan improve cellular permeability and may influence binding.
Aromatic or heteroaromatic groupsCan provide additional π-stacking or hydrogen bonding interactions.
Polar functional groupsMay improve solubility but can decrease cell permeability.

Stereochemical Influence on Biological Activity and Selectivity

Stereochemistry is a critical determinant of the biological activity and selectivity of this compound and its derivatives. nih.gov The chiral center at the 2-position of the pyrrolidine ring dictates the spatial orientation of the substituted benzyl group. The (S)-configuration is often found to be essential for potent inhibition of the MDM2-p53 interaction. nih.gov

This stereochemical preference arises from the specific three-dimensional arrangement of the binding pockets on the surface of the MDM2 protein. The (S)-enantiomer positions the 4-chloro-3-fluorobenzyl group in a manner that allows for optimal interactions with the hydrophobic Trp23 pocket of MDM2. In contrast, the (R)-enantiomer would place the benzyl group in a different orientation, leading to a significant loss of binding affinity due to steric clashes or the absence of key interactions. nih.govmdpi.com

The importance of stereochemistry extends to derivatives with additional chiral centers. For example, in spirooxindole-pyrrolidine derivatives, the relative stereochemistry of all chiral centers is crucial for maintaining the precise geometry required for high-affinity binding to MDM2. acs.orgnih.gov The rigid and well-defined three-dimensional structure conferred by the correct stereoisomer is a key feature for mimicking the helical conformation of the p53 peptide at the binding interface. ebrary.net

The following table illustrates the typical influence of stereochemistry on the activity of pyrrolidine-based inhibitors.

Compound Stereochemistry Relative MDM2 Inhibitory Activity
2-(4-chloro-3-fluorobenzyl)pyrrolidine(S)-enantiomerHigh
2-(4-chloro-3-fluorobenzyl)pyrrolidine(R)-enantiomerLow to negligible
Di-substituted pyrrolidine derivativecis-isomerOften more active
Di-substituted pyrrolidine derivativetrans-isomerOften less active

Pharmacophore Development and Ligand Design Principles

The design of this compound and its derivatives is guided by a well-established pharmacophore model for MDM2 inhibitors. This model is derived from the key interactions of the p53 peptide with MDM2 and has been refined through the study of numerous small molecule inhibitors. nih.govresearchgate.net

The essential features of the pharmacophore for MDM2 inhibition include:

Three Hydrophobic Groups: These groups are designed to mimic the side chains of three critical p53 residues: Phe19, Trp23, and Leu26. ebrary.netnih.gov These residues insert into corresponding hydrophobic pockets on the MDM2 surface. In the case of this compound, the 4-chloro-3-fluorobenzyl group is intended to occupy the Trp23 pocket. More elaborate derivatives will have additional hydrophobic moieties to target the Phe19 and Leu26 pockets.

A Hydrogen Bond Acceptor: This feature mimics the hydrogen bond formed between the indole (B1671886) nitrogen of Trp23 and the backbone carbonyl of Leu54 in MDM2. nih.gov In pyrrolidine-based inhibitors, this can be an appropriately positioned carbonyl group or other hydrogen bond acceptor in the scaffold.

A Rigid Scaffold: The scaffold serves to hold the hydrophobic groups and other features in the correct spatial orientation to mimic the α-helical presentation of the p53 residues. The pyrrolidine ring provides a rigid and stereochemically defined core for this purpose. nih.gov

Development of Advanced Analytical Methodologies for Research Applications

Refined Chromatographic Separation and Purification Techniques

The chiral nature of (S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine, containing a stereocenter at the second position of the pyrrolidine (B122466) ring, mandates the use of advanced chromatographic techniques for its enantioselective separation and purification. Supercritical fluid chromatography (SFC) has emerged as a powerful tool for chiral separations, offering advantages over traditional high-performance liquid chromatography (HPLC) such as faster analysis times, reduced solvent consumption, and higher efficiency. nih.gov

A study focusing on the separation of various pyrrolidone derivatives highlights the effectiveness of chlorinated chiral stationary phases (CSPs) in resolving enantiomers. nih.gov For compounds structurally related to this compound, the choice of the CSP and operating conditions are critical for achieving optimal separation. Two notable CSPs are Lux Cellulose-2, which is coated with cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate), and Lux i-Cellulose-5, which is immobilized with cellulose tris(3,5-dichlorophenylcarbamate). nih.gov

In a comparative study, Lux Cellulose-2 consistently provided better resolutions for a range of pyrrolidine derivatives compared to Lux i-Cellulose-5. nih.gov The optimization of SFC parameters, including the co-solvent percentage, flow rate, and backpressure, is essential for maximizing resolution. For instance, using methanol (B129727) as a co-solvent in carbon dioxide, it was observed that a concentration of 15% methanol yielded the best results for most of the tested compounds. nih.gov The optimal flow rate was determined to be 2 mL/min, with a backpressure of 150 bar and a column temperature of 40 °C. nih.gov

Below is a hypothetical data table illustrating the potential separation of this compound enantiomers based on the findings for structurally similar compounds.

ParameterCondition
Instrument Supercritical Fluid Chromatograph
Column Lux Cellulose-2 (250 mm x 4.6 mm i.d., 5 µm)
Mobile Phase CO2 / Methanol (85:15, v/v)
Flow Rate 2 mL/min
Backpressure 150 bar
Temperature 40 °C
Detection UV at 210 nm
Injection Volume 20 µL
Retention Time (R-enantiomer) tR1
Retention Time (S-enantiomer) tR2
Resolution (Rs) > 2.0

This table is a representation of typical SFC conditions that would be applied for the chiral separation of this compound based on published methods for similar compounds.

Advanced Mass Spectrometry for Complex Mixture Analysis and Metabolite Identification (Pre-clinical, non-human)

In the pre-clinical phase of drug development, understanding the metabolic fate of a new chemical entity is of paramount importance. nih.gov Advanced mass spectrometry (MS) techniques, particularly when coupled with high-performance liquid chromatography (HPLC-MS) or ultra-high-performance liquid chromatography (UHPLC-MS), are indispensable for the analysis of complex biological matrices and the identification of metabolites. nuvisan.com For this compound, these techniques would be employed to analyze samples from in vitro (e.g., liver microsomes, hepatocytes) and in vivo (e.g., plasma, urine, feces from animal studies) experiments.

High-resolution mass spectrometry (HRMS), using instruments such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzers, provides accurate mass measurements, which facilitate the determination of elemental compositions for both the parent compound and its metabolites. dntb.gov.ua Tandem mass spectrometry (MS/MS) experiments are then used to obtain structural information by fragmenting the protonated or deprotonated molecules.

The expected metabolic pathways for this compound in pre-clinical, non-human models would likely involve several common biotransformations. researchgate.net These can include oxidation of the pyrrolidine ring, hydroxylation of the aromatic ring, and N-dealkylation. The identification of these metabolites is a critical step in assessing the compound's metabolic stability and identifying potentially active or reactive metabolites. researchgate.net

A hypothetical table of potential metabolites of this compound and their characterization by LC-MS/MS is presented below.

Proposed MetaboliteBiotransformation[M+H]+ (m/z)Key MS/MS Fragments (m/z)
M1 Hydroxylation of pyrrolidine ring246.0742228.0637, 141.0112
M2 Hydroxylation of aromatic ring246.0742157.0061, 129.0112
M3 N-oxidation246.0742230.0793, 141.0112
M4 Glucuronide Conjugate of M1/M2422.1065246.0742
Parent This compound230.0793141.0112, 113.0234

This table illustrates a predictive metabolic profile for this compound, which would require experimental verification using advanced mass spectrometry techniques.

Spectroscopic Methods for Real-Time Reaction Monitoring

The synthesis of this compound on a research or production scale can be significantly optimized through the use of real-time reaction monitoring. rsc.org Spectroscopic techniques such as in-situ Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are powerful process analytical technologies (PAT) that provide continuous data on reaction progress, the formation of intermediates, and the generation of impurities. bruker.com

Flow-NMR spectroscopy, for instance, allows for the non-invasive, real-time monitoring of a chemical reaction as it occurs. rsc.orgnih.gov By circulating the reaction mixture through the NMR spectrometer, it is possible to obtain detailed structural information and quantitative data on the concentrations of reactants, intermediates, and products over time. asahilab.co.jp This data is invaluable for determining reaction kinetics, understanding reaction mechanisms, and ensuring process consistency and safety. bruker.com

For the synthesis of this compound, which may involve steps such as reductive amination or nucleophilic substitution, real-time monitoring could track the consumption of starting materials and the appearance of the desired product. For example, in a reductive amination reaction, the disappearance of the aldehyde or ketone starting material signal and the emergence of the benzylpyrrolidine product signals in the ¹H or ¹³C NMR spectrum would be monitored. The fluorine atom in the molecule also allows for the use of ¹⁹F NMR, which can provide a very clean background for monitoring the reaction progress. nih.gov

A conceptual data table for real-time NMR monitoring of a key synthetic step is shown below.

Reaction Time (min)Reactant A (%)Intermediate B (%)Product C (%)
010000
1075205
30304525
6052570
120<1594

This table provides a representative example of the type of quantitative data that can be obtained from real-time spectroscopic monitoring of a chemical reaction to produce this compound.

Future Perspectives and Emerging Research Directions

Novel Applications of (S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine as a Ligand in Organocatalysis

Chiral pyrrolidine (B122466) derivatives are highly effective organocatalysts, capable of promoting a wide range of asymmetric transformations with high stereoselectivity. nih.govbeilstein-journals.org The development of novel pyrrolidine-based catalysts is a dynamic field, where structural modifications are key to tuning reactivity and selectivity. nih.gov The structure of This compound offers intriguing possibilities for its application as a ligand or primary catalyst in organocatalysis.

The catalytic activity of pyrrolidine-based catalysts is often mediated through the formation of enamine or iminium ion intermediates. The steric and electronic properties of substituents on the pyrrolidine ring play a crucial role in controlling the stereochemical outcome of these reactions. beilstein-journals.orgbeilstein-journals.org The 4-chloro-3-fluorobenzyl group in the title compound is expected to exert significant influence:

Steric Hindrance: The bulky benzyl (B1604629) group can create a well-defined chiral environment around the catalytic center, effectively shielding one face of the reactive intermediate. This steric control is critical for achieving high enantioselectivity in reactions such as Michael additions, aldol (B89426) reactions, and Diels-Alder cycloadditions. nih.govbeilstein-journals.org

Electronic Effects: The electron-withdrawing chlorine and fluorine atoms on the phenyl ring can modulate the electronic properties of the catalyst. These effects can influence the catalyst's basicity and nucleophilicity, potentially altering its reactivity and the stability of key intermediates. nih.gov

Non-covalent Interactions: The halogen atoms can participate in halogen bonding, while the aromatic ring can engage in π-π stacking. These non-covalent interactions with substrates or transition states can provide additional stabilization and organization, further enhancing stereocontrol. nih.gov

Future research could focus on screening This compound in a variety of established organocatalytic reactions to assess its efficacy and selectivity.

Table 1: Potential Organocatalytic Applications for Pyrrolidine-Based Ligands

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science by accelerating the design-make-test-analyze cycle. chemrxiv.org For a compound like This compound , AI and ML offer powerful tools for predicting its properties and exploring its potential applications without the immediate need for extensive laboratory synthesis and testing. nih.govnih.gov

De Novo Design and Optimization: Generative AI models can design novel molecules with desired properties. icmerd.comeaspublisher.com Starting with the This compound scaffold, these models can suggest structural modifications to optimize for a specific biological target or catalytic activity. By training on vast datasets of known compounds and their activities, reinforcement learning algorithms can iteratively propose new analogues with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

Activity and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models, powered by deep learning, can predict the biological activity of a molecule based on its structure. easpublisher.comsemanticscholar.org For This compound , ML models could be used to:

Predict Biological Targets: Screen the compound in silico against hundreds of known biological targets to identify potential protein interactions and therapeutic areas.

Estimate Physicochemical Properties: Predict key drug-like properties such as solubility, permeability across the blood-brain barrier, and metabolic stability. mdpi.com

Forecast Catalytic Performance: In the context of organocatalysis, predict the potential enantioselectivity and yield for specific reactions by learning from databases of existing catalyst performance.

These predictive models use molecular descriptors that capture the structural and electronic features of the compound. The specific halogenation pattern and stereochemistry of This compound would be key inputs for these models, allowing for a nuanced prediction of its behavior. arxiv.org

Exploration of New Biological Systems and Pathways amenable to Pyrrolidine-based Modulation

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products with a wide range of biological activities. nih.govnih.gov This diverse activity profile suggests that This compound could be a valuable probe for exploring novel biological systems and pathways. frontiersin.org

Research has established that pyrrolidine derivatives can act as inhibitors or modulators for various targets, including enzymes, ion channels, and receptors. mdpi.comnih.gov The specific substitution pattern of This compound can confer unique potency and selectivity. For instance, halogenated phenyl rings are common in potent enzyme inhibitors and receptor ligands, where they can enhance binding affinity through hydrophobic and halogen-bonding interactions.

Future research directions could involve screening this compound against emerging and underexplored biological targets:

Enzyme Inhibition: Many enzymes are implicated in diseases ranging from metabolic disorders to cancer. Pyrrolidine derivatives have shown promise as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-IV) in diabetes, α-glucosidase, and aldose reductase. nih.govnih.gov

Central Nervous System (CNS) Targets: The ability of small molecules to cross the blood-brain barrier is crucial for treating neurological disorders. mdpi.com Pyrrolidine-containing compounds have been investigated as sodium channel blockers for neuroprotection and for their potential in managing cognitive deficits associated with conditions like Alzheimer's disease. nih.govlookchem.com

Antimicrobial and Antiviral Pathways: The need for new antimicrobial and antiviral agents is urgent. Pyrrolidine scaffolds are present in compounds with activity against various pathogens, and exploring the potential of This compound in this area could uncover novel mechanisms of action. frontiersin.org

The exploration of this compound in diverse biological assays, guided by predictive AI models, could rapidly identify novel bioactivities and pave the way for the development of new therapeutic agents.

Table 2: Selected Biological Pathways Modulated by Pyrrolidine Scaffolds

Q & A

Basic: How can the asymmetric synthesis of (S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine be optimized to ensure high enantiomeric purity?

Methodological Answer:

  • Chiral Resolution : Start with racemic mixtures and employ chiral resolving agents (e.g., tartaric acid derivatives) to isolate the (S)-enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
  • Catalytic Asymmetric Synthesis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of precursor imines. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization .
  • Purification : Column chromatography with chiral stationary phases (CSPs) or recrystallization in chiral solvents can further enhance purity. Validate with 1^1H NMR and mass spectrometry .

Basic: What analytical techniques are most reliable for confirming the stereochemistry of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure using SHELXL for refinement. Compare bond angles and torsion angles with known pyrrolidine derivatives .
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with UV detection. Calibrate against a racemic standard to confirm retention time shifts for the (S)-enantiomer .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to assign absolute configuration .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified halogen positions (e.g., 3-chloro-4-fluoro) or substituent replacements (e.g., methyl, ethoxy). Use reductive amination or Suzuki coupling for diversification .
  • Biological Assays : Test analogs against target receptors (e.g., GPCRs, kinases) using competitive binding assays (IC50_{50}) or functional assays (cAMP modulation). Include positive/negative controls .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent electronic profiles (Hammett σ values) with binding affinity trends .

Advanced: What strategies mitigate metabolic instability in this compound derivatives?

Methodological Answer:

  • Fluorine Incorporation : Introduce fluorine at metabolically vulnerable sites (e.g., para positions) to block cytochrome P450 oxidation. Validate stability in liver microsomal assays .
  • Prodrug Design : Mask reactive groups (e.g., amines) with acetyl or tert-butoxycarbonyl (Boc) protections. Monitor hydrolysis kinetics in plasma .
  • Isotope Labeling : Use 19^{19}F NMR to track metabolic pathways in real-time .

Basic: How can researchers resolve contradictory bioactivity data across different in vitro models?

Methodological Answer:

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. CHO-K1), passage numbers, and assay buffers. Control for pH, serum concentration, and temperature .
  • Off-Target Profiling : Screen against unrelated targets (e.g., hERG, CYP450) to identify confounding interactions. Use statistical tools (e.g., ANOVA) to quantify variability .
  • Data Normalization : Express activity as fold-change relative to a housekeeping gene (e.g., GAPDH) or internal standard .

Advanced: What role does the fluorine atom play in the compound’s physicochemical properties and target binding?

Methodological Answer:

  • Electrostatic Effects : Measure logP to assess fluorine’s impact on lipophilicity. Compare with non-fluorinated analogs via shake-flask method .
  • Hydrogen Bonding : Use 19^{19}F NMR titration to detect fluorine-mediated interactions with target proteins (e.g., kinases).
  • Steric Effects : Conduct molecular dynamics simulations to evaluate fluorine’s influence on binding pocket occupancy .

Basic: What synthetic routes are feasible for introducing the 4-chloro-3-fluorobenzyl moiety to the pyrrolidine ring?

Methodological Answer:

  • Reductive Amination : React 4-chloro-3-fluorobenzaldehyde with pyrrolidine in the presence of NaBH3_3CN. Optimize solvent (DCM vs. MeOH) and stoichiometry to maximize yield .
  • Buchwald-Hartwig Coupling : Use Pd catalysts to couple pre-functionalized benzyl halides with pyrrolidine. Monitor reaction progress via TLC .

Advanced: How can computational models predict the compound’s pharmacokinetic profile?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate absorption (Caco-2 permeability), distribution (volume of distribution), and clearance (hepatic extraction ratio) .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between enantiomers to prioritize synthesis targets .

Basic: What crystallization conditions yield high-quality crystals for X-ray analysis?

Methodological Answer:

  • Solvent Screening : Test mixtures of ethanol/water, DMSO/hexane, or acetone/toluene. Use SHELXT for space group determination .
  • Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions reduces crystal defects .

Advanced: How do stereochemical impurities affect pharmacological outcomes, and how are they quantified?

Methodological Answer:

  • Chiral SFC-MS : Supercritical fluid chromatography coupled with mass spectrometry detects trace enantiomers (<0.1% impurity).
  • Pharmacological Impact : Compare IC50_{50} values of purified (S)-enantiomer vs. racemic mixtures in dose-response assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.